Cas no 16619-12-8 (2-Phenyl-2,3-dihydro-1H-inden-1-one)

2-Phenyl-2,3-dihydro-1H-inden-1-one structure
16619-12-8 structure
Nome del prodotto:2-Phenyl-2,3-dihydro-1H-inden-1-one
Numero CAS:16619-12-8
MF:C15H12O
MW:208.25518
MDL:MFCD02685564
CID:230239
PubChem ID:318491

2-Phenyl-2,3-dihydro-1H-inden-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one,2,3-dihydro-2-phenyl-
    • 2-phenyl-2,3-dihydroinden-1-one
    • 1-Oxo-2-phenyl-hydrinden
    • 2-phenyl-1-indanone
    • 2-Phenyl-hydrindon-(1)
    • 2-Phenyl-indan-1-on
    • 2-phenyl-indan-1-one
    • 2-phenylindanone
    • AC1L7Y87
    • CTK4D2271
    • NSC255087
    • PubChem15056
    • rac-2-Phenylindanon
    • SureCN2345374
    • 2,3-Dihydro-2-phenyl-1H-inden-1-one
    • 16619-12-8
    • FT-0744169
    • A810703
    • 2-phenyl-2,3-dihydro-inden-1-one
    • CHEMBL4102960
    • DTXSID10312469
    • OCLCRYNZYRSURW-UHFFFAOYSA-N
    • 2-phen-ylindan-1-one
    • 2-phenylindan-1-one
    • D86929
    • CS-0156343
    • NSC-255087
    • Racemic 2-phenylindanone
    • SCHEMBL2345374
    • phenylindanone
    • 1H-Inden-1-one, 2,3-dihydro-2-phenyl-
    • AKOS016006872
    • WS-01249
    • DA-09517
    • MDL: MFCD02685564
    • Inchi: InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2
    • Chiave InChI: OCLCRYNZYRSURW-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C2CC3=CC=CC=C3C2=O

Proprietà calcolate

  • Massa esatta: 208.08886
  • Massa monoisotopica: 208.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 265
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 17.1A^2

Proprietà sperimentali

  • Densità: 1.162
  • Punto di fusione: 77.5°C
  • Punto di ebollizione: 335 ºC
  • Punto di infiammabilità: 144 ºC
  • Indice di rifrazione: 1.5361 (estimate)
  • PSA: 17.07
  • LogP: 3.20920

2-Phenyl-2,3-dihydro-1H-inden-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
231630-1g
2-Phenyl-2,3-dihydro-1H-inden-1-one
16619-12-8 95%
1g
£295.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TL288-200mg
2-Phenyl-2,3-dihydro-1H-inden-1-one
16619-12-8 95+%
200mg
1189.0CNY 2021-07-15
eNovation Chemicals LLC
D964854-100mg
1H-Inden-1-one, 2,3-dihydro-2-phenyl-
16619-12-8 95+%
100mg
$195 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TL288-50mg
2-Phenyl-2,3-dihydro-1H-inden-1-one
16619-12-8 95+%
50mg
475.0CNY 2021-07-15
Chemenu
CM131608-250mg
2-phenyl-2,3-dihydro-1H-inden-1-one
16619-12-8 95%
250mg
$*** 2023-03-30
Crysdot LLC
CD12135350-1g
2-Phenyl-2,3-dihydro-1H-inden-1-one
16619-12-8 95+%
1g
$299 2024-07-24
A2B Chem LLC
AA88664-10mg
2-Phenyl-2,3-dihydro-1H-inden-1-one
16619-12-8
10mg
$135.00 2024-04-20
Aaron
AR001X9G-1g
1H-Inden-1-one, 2,3-dihydro-2-phenyl-
16619-12-8 95%
1g
$477.00 2025-02-11
Aaron
AR001X9G-100mg
1H-Inden-1-one, 2,3-dihydro-2-phenyl-
16619-12-8 95%
100mg
$100.00 2025-02-11
Aaron
AR001X9G-250mg
1H-Inden-1-one, 2,3-dihydro-2-phenyl-
16619-12-8 95%
250mg
$238.00 2025-02-11

2-Phenyl-2,3-dihydro-1H-inden-1-one Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:16619-12-8)2-Phenyl-2,3-dihydro-1H-inden-1-one
A810703
Purezza:99%
Quantità:1g
Prezzo ($):423.0